2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid

Catalog No.
S15989994
CAS No.
M.F
C22H22O4
M. Wt
350.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]pr...

Product Name

2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid

IUPAC Name

2-ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

InChI

InChI=1S/C22H22O4/c1-2-25-21(22(23)24)17-19-12-14-20(15-13-19)26-16-8-4-7-11-18-9-5-3-6-10-18/h3-6,8-10,12-15,21H,2,16-17H2,1H3,(H,23,24)

InChI Key

LTZUJPUCWXJTSU-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC1=CC=C(C=C1)OCC=CC#CC2=CC=CC=C2)C(=O)O

2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid is a complex organic compound characterized by its unique structure, which includes an ethoxy group, a propanoic acid moiety, and a phenyl group attached to a pentenyl chain. The molecular formula for this compound is C25H29O4C_{25}H_{29}O_4 and it has a molecular weight of approximately 419.48 g/mol. Its structure features multiple functional groups that contribute to its reactivity and potential biological activity.

The chemical behavior of 2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid can be understood through its functional groups. The presence of the propanoic acid group allows for typical carboxylic acid reactions, such as:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide when heated or treated with certain reagents.

Additionally, the alkene and alkyne functionalities in the pentenyl chain can participate in various reactions, including:

  • Electrophilic addition reactions: Such as hydrogenation or halogenation.
  • Nucleophilic substitutions: Particularly at the alkyne position.

The synthesis of 2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid typically involves several steps:

  • Formation of the ethoxy group: This can be achieved through the reaction of ethyl bromide with a suitable base.
  • Synthesis of the phenyl-pentenyl moiety: This involves coupling reactions, possibly using palladium-catalyzed cross-coupling methods.
  • Final assembly: Combining the ethoxy and phenyl-pentenyl components through esterification or other coupling methods to yield the final product.

Due to its potential biological activity, 2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid may find applications in:

  • Pharmaceuticals: As a candidate for developing new anti-inflammatory or analgesic drugs.
  • Chemical Research: As a reference compound in studies investigating similar structures and their properties.

Interaction studies would typically focus on how 2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid interacts with biological receptors or enzymes. These studies could include:

  • Binding affinity assays: To determine how well the compound binds to specific targets.
  • In vitro studies: To observe the biological effects on cell lines or isolated tissues.
  • In vivo studies: To assess pharmacokinetics and therapeutic efficacy in animal models.

Several compounds share structural similarities with 2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1-(5-Phenylpentanoyl)-2-methylpropanoic acidC24H34O3C_{24}H_{34}O_3Contains a phenyl group and branched alkane
Ethyl 2-EthoxybenzoateC11H14O3C_{11}H_{14}O_3Features an ethoxy group attached to a benzoate
3-Methyl-5-phenylnitrileC12H13NC_{12}H_{13}NContains a phenyl group with a nitrile functionality

Uniqueness

The uniqueness of 2-Ethoxy-3-[4-(5-phenylpent-2-en-4-ynoxy)phenyl]propanoic acid lies in its specific combination of functional groups that may confer unique pharmacological properties compared to other similar compounds. Its dual functionality as both an ethoxy derivative and an alkyne-containing structure may enhance its reactivity and potential interactions with biological systems.

XLogP3

4.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

350.15180918 g/mol

Monoisotopic Mass

350.15180918 g/mol

Heavy Atom Count

26

Dates

Modify: 2024-08-15

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